molecular formula C6H10N2S2 B8809983 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol CAS No. 161715-38-4

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol

Cat. No.: B8809983
CAS No.: 161715-38-4
M. Wt: 174.3 g/mol
InChI Key: WXLPEIBBDQOTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol is a heterocyclic compound that features both a thiazole and an azetidine ring The thiazole ring contains sulfur and nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common synthetic route involves the reaction of a thioamide with a halogenated azetidine under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods can improve the efficiency and consistency of the production process, making the compound more accessible for research and commercial applications.

Chemical Reactions Analysis

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thioether. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides, while nucleophilic substitution can introduce a variety of functional groups onto the thiazole ring.

Scientific Research Applications

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can interact with biological targets such as enzymes and receptors, leading to various physiological effects.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The azetidine ring can also interact with receptors, modulating their signaling and leading to various cellular responses. These interactions can result in antimicrobial, antifungal, and other biological effects.

Comparison with Similar Compounds

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol can be compared with other similar compounds, such as:

    2-Acetylthiazoline: This compound also contains a thiazole ring but lacks the azetidine moiety. It is used as a flavoring agent and has different chemical properties and applications.

    Thiazolidine: This compound features a thiazole ring fused with a five-membered ring containing nitrogen. It has been studied for its potential therapeutic applications, including as an antidiabetic agent.

    Thiazole: The parent compound of the thiazole family, it is a simple heterocyclic compound with a wide range of applications in chemistry and biology.

The uniqueness of this compound lies in its combination of the thiazole and azetidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

161715-38-4

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol

InChI

InChI=1S/C6H10N2S2/c9-5-3-8(4-5)6-7-1-2-10-6/h5,9H,1-4H2

InChI Key

WXLPEIBBDQOTFV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N2CC(C2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

770 mg of 28% sodium methoxide-methanol solution was added to a mixture solution of 862 mg of Compound (18) obtained in the step (b) in 20 ml of anhydrous methanol under ice-cooling and nitrogen gas atmosphere. Then the reaction mixture was stirred for 10 minutes under the same conditions. After reaction, 4 ml of 2N--HCl was added to the reaction mixture and the solvent was removed under reduced pressure to give crude 3-mercapto-1-(thiazolin-2-yl)azetidine [Compound (19)]. Then the crude Compound (19) was dissolved in 15 ml of a mixture solution of anhydrous acetonitrile-chloroform and to this solution were added 2430 mg of p-nitrobenzyl (1R,5R,6S)-2-(di-phenylphosphoryloxy)-6-[(R)-1-hydroxyethyl]-1-methyl-carbapen-2-em-3-carboxylate [Compound (20)] and 2.8 ml of diisopropylethylamine under ice-cooling and nitrogen gas atmosphere. After stirring the reaction mixture for 2 hours under the same conditions, ethyl acetate was added and the separated organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated saline solution. The solvent was removed and the resulting residue was purified by silica gel column chromatography (chloroform: acetone =1:2) to give 1339 mg [65% yield from Compound (18)] of p-nitrobenzyl (1R,5S,6S)-2-[(1-(thiazolin-2-yl)azetidin-3-yl)thio]-6-[(R)-1-hydroxyethyl]-1-methyl-carbapen-2-em-3-carboxylate [Compound (21)].
Name
sodium methoxide methanol
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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